molecular formula C17H21N3OS B2901157 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 954690-53-0

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2901157
CAS RN: 954690-53-0
M. Wt: 315.44
InChI Key: PGVWOJHAEYVEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of urea derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea in lab experiments is its potential applications in various fields of research, such as cancer research, neurodegenerative disorders, and inflammatory diseases. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, and therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea. One of the future directions is to study its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another future direction is to study its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be synthesized using various methods. One of the commonly used methods is the reaction of 1-phenyl-3-(2-bromoethyl)urea with pyrrolidine and thiophene-3-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid.

Scientific Research Applications

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess antitumor and antiproliferative properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-phenyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(19-15-6-2-1-3-7-15)18-12-16(14-8-11-22-13-14)20-9-4-5-10-20/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVWOJHAEYVEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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